Pyridin-3-yl thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C10H7NO2S |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
pyridin-3-yl thiophene-2-carboxylate |
InChI |
InChI=1S/C10H7NO2S/c12-10(9-4-2-6-14-9)13-8-3-1-5-11-7-8/h1-7H |
InChI Key |
GVVPOBOYVLCUFS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Electronic and Physicochemical Properties
A critical comparison involves substituents on the thiophene carboxylate backbone. For example:
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate ()
- Structure : Features a benzo[b]thiophene core with phenyl and acetyloxy substituents.
- Physical Properties : Melting point (174–178°C), IR peaks at 1774 cm⁻¹ (ester C=O) and 1721 cm⁻¹ (acetyl C=O) .
PODO-1 Derivative ()
- Structure : Contains a (3,4,5-trimethoxyphenyl)methyl group linked to thiophene-2-carboxylate.
- Synthesis : Prepared via HECK reaction, a palladium-catalyzed cross-coupling method .
- Comparison : The trimethoxyphenyl group in PODO-1 derivatives may confer enhanced π-π stacking interactions compared to pyridin-3-yl, influencing crystallinity and stability.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate ()
Structural and Functional Implications
- The pyridin-3-yl moiety may modulate target binding or metabolic stability.
Preparation Methods
Sonogashira Coupling for Alkyne Intermediates
Sonogashira coupling of halogenated thiophene esters with terminal alkynes generates alkynyl intermediates, which can undergo further functionalization. For instance, iodothienopyranones are synthesized via iodolactonization of 3-alkynylthiophene-2-carboxylic acids. Adapting this, 3-iodothiophene-2-carboxylate could couple with 3-ethynylpyridine under Pd(PPh₃)₂Cl₂/CuI catalysis, followed by oxidative esterification.
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
-
Base: Et₃N
-
Solvent: Tetrahydrofuran (THF)
-
Yield: ~70–90%
Oxidative Carbonylation
Pd-catalyzed oxidative carbonylation converts alkynyl precursors to carboxylates. In the synthesis of 5’-carboxylic acid derivatives, this method achieves high yields (90%). Applied to this compound, 3-alkynylthiophene intermediates could undergo carbonylation in the presence of CO and a pyridinyl nucleophile.
Solid-Phase Synthesis and Protecting Group Strategies
Multi-step syntheses often employ protecting groups to enhance regioselectivity. For example, tert-butyloxycarbonyl (Boc) protection is used in the synthesis of pyrrolidine-2-carboxylic acid analogs. A hypothetical route for this compound could involve:
-
Boc protection of 3-hydroxypyridine.
-
Coupling with thiophene-2-carboxylic acid chloride.
Advantages :
-
Minimizes side reactions at the pyridine nitrogen.
-
Facilitates purification at each step.
Photochemical and Radical-Based Methods
Visible-light-promoted reactions offer eco-friendly alternatives. The synthesis of benzothiophenes via blue LED irradiation demonstrates the feasibility of photochemical ester formation. For this compound, a disulfide-thiophene precursor could react with a pyridinyl alkyne under similar conditions:
-
Light source: 12 W blue LED or sunlight
-
Solvent: Toluene
-
Time: 24–27 hours
-
Yield: 60–68%
Analytical and Purification Techniques
Chromatographic Purification
Silica gel chromatography remains the gold standard, with eluent systems tailored to compound polarity:
Spectroscopic Characterization
-
¹H/¹³C NMR : Key for confirming ester linkage and aromatic proton environments.
-
HRMS : Validates molecular formula (C₁₀H₇NO₂S, [M+H]⁺ = 206.0274).
Challenges and Optimization Opportunities
-
Regioselectivity in Coupling Reactions : Competing reactions at pyridine C2/C4 positions necessitate careful catalyst selection.
-
Functional Group Compatibility : Oxidative conditions may degrade thiophene rings; reductive environments (e.g., NaBH₄) are preferable for hydrogenation steps.
-
Scalability : Photochemical methods face scalability hurdles due to light penetration limits .
Q & A
Q. What are the common synthetic routes for preparing Pyridin-3-yl thiophene-2-carboxylate derivatives?
Answer: The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with pyridin-3-yl-containing precursors. For example:
- Method 1 : Reacting thiophene-2-carboxylic acid with pyridine-3-amine using copper chloride (CuCl₂) as a catalyst under controlled temperatures (60–80°C) to form methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate .
- Method 2 : Multi-step reactions incorporating sulfamoyl or acetamido groups via nucleophilic substitution, often requiring solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Key Considerations : Catalyst selection (e.g., palladium on carbon for hydrogenation), solvent polarity, and temperature control to avoid side reactions .
Q. How are this compound derivatives characterized structurally?
Answer: Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and bonding patterns (e.g., distinguishing pyridinyl vs. thiophene ring protons) .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, critical for understanding biological activity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95% in many cases) .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for these compounds?
Answer: Contradictions often arise from variability in assay conditions or structural modifications. Strategies include:
- Cross-Validation : Replicate studies using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify functional groups (e.g., sulfamoyl vs. carboxylate) and compare bioactivity trends .
- Molecular Docking : Predict interactions with biological targets (e.g., enzymes or receptors) to rationalize discrepancies .
Q. What strategies optimize reaction yields in multi-step syntheses of complex thiophene-pyridine hybrids?
Answer: Optimization involves:
- Catalyst Screening : Transition metals (e.g., CuCl₂) improve coupling efficiency in Suzuki-Miyaura or Ullmann reactions .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side products .
- Flow Chemistry : Continuous reactors improve scalability and reproducibility for industrial-grade synthesis .
Q. How do electronic properties of this compound derivatives influence their applications in material science?
Answer: The conjugated π-system of thiophene and pyridine rings enables:
- Charge Transport : High electron mobility for organic semiconductors, measured via cyclic voltammetry .
- Thermal Stability : Decomposition temperatures >250°C (from thermogravimetric analysis) suit high-temperature applications .
- Functionalization : Bromination or etherification tailors optical/electronic properties for photovoltaic devices .
Q. What mechanistic insights explain the biological activity of these compounds against multidrug-resistant targets?
Answer: Proposed mechanisms include:
- Enzyme Inhibition : Sulfamoyl groups act as transition-state analogs for enzymes like dihydrofolate reductase (DHFR) .
- Receptor Antagonism : Pyridinyl-thiophene hybrids block ATP-binding pockets in kinases (e.g., EGFR), validated via competitive binding assays .
- Synergistic Effects : Combination with standard chemotherapeutics reduces IC₅₀ values in resistant cell lines .
Q. How can researchers validate the purity and stability of these compounds under storage conditions?
Answer:
- HPLC-PDA : High-performance liquid chromatography with photodiode array detection quantifies impurities (<1% threshold) .
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS .
- Spectroscopic Monitoring : FT-IR detects hydrolytic degradation (e.g., ester bond cleavage) .
Q. What computational tools are recommended for predicting the reactivity of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility during reactions .
- SHELX Suite : Refines crystallographic data to validate computational models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
